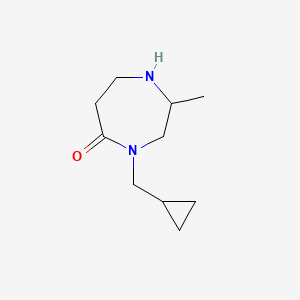

4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one

Description

Properties

IUPAC Name |

4-(cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8-6-12(7-9-2-3-9)10(13)4-5-11-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLNHRMTZDBNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CCN1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one is a diazepane derivative that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological effects, including antimicrobial and antiviral properties, as well as its utility in drug design.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or alter receptor signaling pathways, leading to various biological effects. For instance, it has been noted that the compound may inhibit certain enzymes or act as a receptor antagonist, which could be beneficial in treating conditions related to those targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Properties

In addition to its antimicrobial effects, this compound is being evaluated for antiviral activity. Preliminary findings suggest that it may inhibit viral replication through mechanisms similar to those observed with other diazepane derivatives.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known diazepane derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Diazepam | Anxiolytic, anticonvulsant | Well-established clinical use |

| Lorazepam | Sedative, anxiolytic | Shorter half-life than Diazepam |

| This compound | Antimicrobial, antiviral | Unique cyclopropylmethyl substitution |

This table highlights the distinct characteristics of this compound compared to other compounds in its class.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics. This suggests a potential role in developing new antimicrobial therapies.

- Antiviral Activity : In vitro assays have shown that this compound can reduce viral load in cell cultures infected with specific viruses. The mechanism appears to involve interference with viral replication pathways.

- Pharmacological Profiling : A comprehensive profiling study assessed the compound's interaction with various receptors and enzymes. Results indicated a favorable safety profile and low cytotoxicity compared to other compounds tested .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Lipophilicity : The cyclopropylmethyl group in the target compound provides moderate lipophilicity compared to aromatic substituents (e.g., benzyl or phenyl groups), which may enhance membrane permeability .

Pharmacological and Physicochemical Properties

ADME Profiles

Preparation Methods

Boc Protection of 1,4-Diazepan-5-one

- Reagents: Di-tert-butyl dicarbonate (Boc2O), DMAP (4-dimethylaminopyridine) as catalyst.

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: 10–20 °C.

- Time: 2–4 hours.

- Yield: Up to 89% for tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.

- Procedure: The starting 1,4-diazepan-5-one is dissolved in THF or DCM, cooled, then Boc2O and DMAP are added. The mixture is stirred at room temperature, followed by concentration and purification by column chromatography and crystallization.

| Parameter | Details |

|---|---|

| Starting material | 1,4-Diazepan-5-one |

| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |

| Catalyst | DMAP |

| Solvent | THF or DCM |

| Temperature | 10–20 °C |

| Reaction time | 2–4 hours |

| Yield | 79–89% |

Reductive Amination to Introduce Cyclopropylmethyl Group

- Reagents: Cyclopropylmethyl aldehyde, sodium triacetoxyborohydride (NaBH(OAc)3), DIPEA (N,N-diisopropylethylamine).

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

- Temperature: Room temperature.

- Time: Overnight stirring.

- Procedure: The Boc-protected diazepane amine is reacted with cyclopropylmethyl aldehyde in the presence of DIPEA and NaBH(OAc)3. After reaction completion confirmed by LC–MS, the mixture is worked up by aqueous extraction and purified by preparative HPLC under basic conditions.

| Parameter | Details |

|---|---|

| Amination reagent | Cyclopropylmethyl aldehyde |

| Reducing agent | Sodium triacetoxyborohydride |

| Base | DIPEA |

| Solvent | DCM or DMF |

| Temperature | Room temperature |

| Reaction time | Overnight |

| Purification | Preparative HPLC (basic conditions) |

Deprotection and Final Purification

- Deprotection: Removal of Boc protecting groups is achieved by treatment with 4 M HCl in dioxane or acidic conditions.

- Purification: Final compound is purified by preparative HPLC and dried under vacuum.

- Yield: High purity product typically obtained with yields ranging from 70% to 90%.

Detailed Experimental Data from Literature

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, DMAP, DCM, 20 °C, 4 h | 79–89 | Intermediate tert-butyl 5-oxo-1,4-diazepane-1-carboxylate obtained as solid |

| Reductive amination (A1) | Cyclopropylmethyl aldehyde, NaBH(OAc)3, DIPEA, DCM, rt, overnight | ~70–80 | Reaction monitored by LC–MS; purified by prep HPLC |

| Boc deprotection | 4 M HCl in dioxane, rt or mild heating | — | Yields depend on subsequent purification; crude used for next step in some protocols |

| Final purification | Prep HPLC under basic conditions | — | Drying by Genevac or vacuum drying |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Boc protection | Boc2O, DMAP, DCM/THF, 10–20 °C, 2–4 h | Boc-protected diazepane | 79–89 |

| Reductive amination | Cyclopropylmethyl aldehyde, NaBH(OAc)3, DIPEA, DCM/DMF, rt, overnight | Introduction of cyclopropylmethyl group | ~70–80 |

| Boc deprotection | 4 M HCl in dioxane, rt or mild heating | Free amine diazepane | Variable |

| Purification | Preparative HPLC under basic conditions | Pure target compound | High purity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as alkylation of a diazepanone core with cyclopropane derivatives. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization, with yields dependent on stoichiometric ratios and temperature control. Reaction intermediates (e.g., tert-butyl-protected piperazines) require acidolytic deprotection (e.g., TFA in DCM) to generate the final compound .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical. For instance, ¹H NMR peaks at δ 0.36–1.56 ppm confirm cyclopropylmethyl protons, while carbonyl resonances (δ ~170 ppm in ¹³C NMR) verify the diazepan-5-one backbone . High-resolution MS (HRMS) with [M+H]⁺ ions matching theoretical m/z values ensures molecular weight accuracy .

Q. What analytical techniques are used to assess crystallinity and conformational stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the compound’s three-dimensional structure, including puckering parameters of the seven-membered diazepanone ring. Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs stabilizing the crystal lattice . Differential Scanning Calorimetry (DSC) monitors thermal stability, with melting points correlating with purity .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropylmethyl group influence biological activity or receptor binding?

- Methodological Answer : Stereoisomers (e.g., (1R,4R) vs. (1S,4S)) are synthesized via chiral resolution (e.g., Pd/C-catalyzed hydrogenation of dibenzyl intermediates) . Comparative bioassays (e.g., receptor affinity studies) and molecular docking simulations quantify enantioselectivity. For example, NMR-derived NOE correlations and circular dichroism (CD) spectra differentiate diastereomers .

Q. What computational strategies predict the compound’s conformational flexibility in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model low-energy conformers. Puckering coordinates (Cremer-Pople parameters) quantify ring distortions, while Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvent-dependent conformational equilibria .

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

- Methodological Answer : SCXRD datasets are analyzed using SHELXL for refinement, with R-factors < 5% ensuring accuracy . Discrepancies in hydrogen-bond donor/acceptor assignments are resolved via Hirshfeld surface analysis (e.g., CrystalExplorer), which maps intermolecular interactions and validates Etter’s hydrogen-bonding rules .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

- Methodological Answer : Co-solvent systems (e.g., EtOH/water mixtures) enhance solubility, validated by UV-Vis spectrophotometry. Salt formation (e.g., hydrochloride salts) or cyclodextrin encapsulation improves bioavailability. LogP values are calculated via HPLC retention times to guide formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.